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molecular formula C12H18O B073363 2-(1-Cyclohexenyl)cyclohexanone CAS No. 1502-22-3

2-(1-Cyclohexenyl)cyclohexanone

Cat. No. B073363
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04729977

Procedure details

27 g of the catalyst prepared according to Example 1 were additionally impregnated with a solution of 0.81 g of K2SO4 in 10 ml of water and then dried at 120° C. for 20 hours. 30 ml (25.5 g) of the catalyst thus prepared were heated to 400° C. in a stream of hydrogen (10 l/hour), using the reaction tube described in Example 1, and were kept at this temperature for 68 hours. The oven temperature was then reduced to 350° C. and the dehydrogenation reaction was carried out without a carrier gas. 11.7 g/hour of the isomer mixture 2-cyclohexenylcyclohexanone and 2-cyclohexylidenecyclohexanone were thereby used. 3,972 g of reaction product containing 92.3% of o-phenylphenol and 0.5% of cyclohexylphenol were obtained in the course of 358 hours.
[Compound]
Name
K2SO4
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
27 g
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
0.5%

Identifiers

REACTION_CXSMILES
[H][H].[C:3]1([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]2=[O:15])[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.C1(=C2CCCCC2=O)CCCCC1.C1(C2C=CC=CC=2O)C=CC=CC=1>O>[CH:3]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[OH:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
K2SO4
Quantity
0.81 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CCCCC1)C1C(CCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=C1C(CCCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Step Six
Name
catalyst
Quantity
27 g
Type
catalyst
Smiles
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried at 120° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
30 ml (25.5 g) of the catalyst thus prepared
CUSTOM
Type
CUSTOM
Details
was then reduced to 350° C.
CUSTOM
Type
CUSTOM
Details
the dehydrogenation reaction
CUSTOM
Type
CUSTOM
Details
3,972 g of reaction product

Outcomes

Product
Details
Reaction Time
68 h
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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